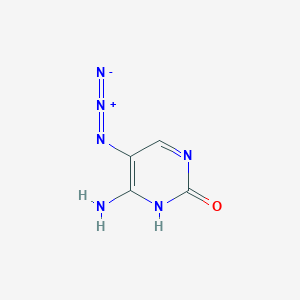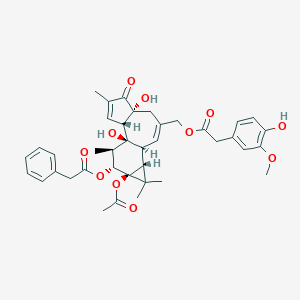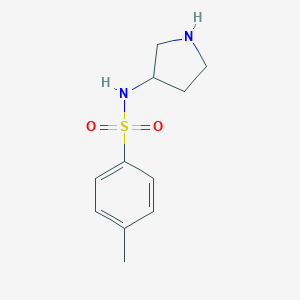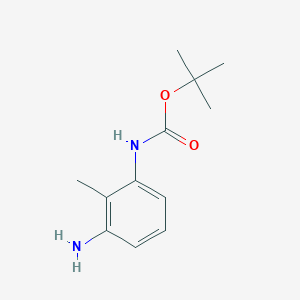
6-amino-5-azido-1H-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-5-azido-1H-pyrimidin-2-one, also known as AAPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a synthetic intermediate and a bioactive molecule. AAPO is a pyrimidine derivative that contains an azido group at the 5-position and an amino group at the 6-position. This unique structure makes it an attractive target for chemical synthesis and biological research.
Mécanisme D'action
The mechanism of action of 6-amino-5-azido-1H-pyrimidin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in DNA replication and transcription. 6-amino-5-azido-1H-pyrimidin-2-one has been shown to inhibit the activity of thymidylate synthase, which is an essential enzyme for the synthesis of DNA. It has also been shown to inhibit the activity of reverse transcriptase, which is an enzyme required for the replication of retroviruses such as HIV.
Biochemical and Physiological Effects:
6-amino-5-azido-1H-pyrimidin-2-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer. 6-amino-5-azido-1H-pyrimidin-2-one has also been shown to inhibit the growth of various bacterial strains, including antibiotic-resistant strains. Additionally, 6-amino-5-azido-1H-pyrimidin-2-one has been shown to exhibit neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-amino-5-azido-1H-pyrimidin-2-one is its ease of synthesis, which makes it a readily available compound for laboratory experiments. Additionally, 6-amino-5-azido-1H-pyrimidin-2-one has been shown to exhibit a wide range of biological activities, which makes it a versatile molecule for studying various biological processes. However, one of the limitations of 6-amino-5-azido-1H-pyrimidin-2-one is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the research on 6-amino-5-azido-1H-pyrimidin-2-one. One of the areas of interest is the development of novel nucleoside analogs based on 6-amino-5-azido-1H-pyrimidin-2-one, which may have improved efficacy and safety profiles compared to existing antiviral drugs. Another area of interest is the investigation of the neuroprotective effects of 6-amino-5-azido-1H-pyrimidin-2-one, which may have implications for the treatment of neurodegenerative diseases. Additionally, the development of new synthetic methods for 6-amino-5-azido-1H-pyrimidin-2-one may lead to the discovery of novel derivatives with improved biological activities.
Méthodes De Synthèse
The synthesis of 6-amino-5-azido-1H-pyrimidin-2-one involves a series of chemical reactions starting from uracil, which is a commonly available starting material. The first step involves the protection of the amino group at the 6-position using a suitable protecting group. This is followed by the introduction of the azido group at the 5-position using a diazotization reaction. The final step involves the removal of the protecting group to obtain 6-amino-5-azido-1H-pyrimidin-2-one in high yield and purity.
Applications De Recherche Scientifique
6-amino-5-azido-1H-pyrimidin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antiviral, anticancer, and antibacterial properties. 6-amino-5-azido-1H-pyrimidin-2-one has also been used as a precursor for the synthesis of various nucleoside analogs, which have shown promising results in the treatment of viral infections such as HIV and hepatitis B.
Propriétés
Numéro CAS |
163622-45-5 |
|---|---|
Nom du produit |
6-amino-5-azido-1H-pyrimidin-2-one |
Formule moléculaire |
C4H4N6O |
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
6-amino-5-azido-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H4N6O/c5-3-2(9-10-6)1-7-4(11)8-3/h1H,(H3,5,7,8,11) |
Clé InChI |
HOTOENNAJDHAFW-UHFFFAOYSA-N |
SMILES |
C1=NC(=O)NC(=C1N=[N+]=[N-])N |
SMILES canonique |
C1=NC(=O)NC(=C1N=[N+]=[N-])N |
Synonymes |
2(1H)-Pyrimidinone, 4-amino-5-azido- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[2-(Naphthalen-1-yl)-1H-imidazol-5-yl]methanol](/img/structure/B68667.png)
![3-Pyridineacetic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-A-oxo-,ethyl ester](/img/structure/B68675.png)






![(1H-Benzo[d][1,2,3]triazol-5-yl)boronic acid](/img/structure/B68690.png)
